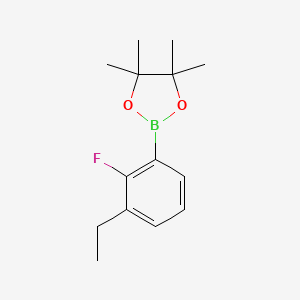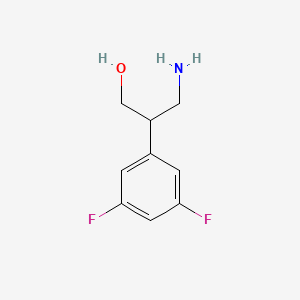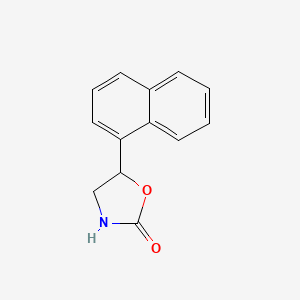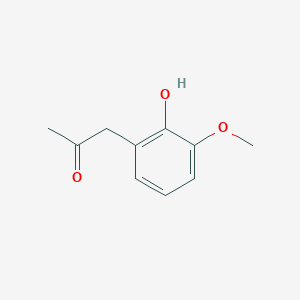![molecular formula C9H14O4 B13601227 2-[(4E)-hex-4-en-1-yl]propanedioicacid](/img/structure/B13601227.png)
2-[(4E)-hex-4-en-1-yl]propanedioicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
The preparation of 2-[(4E)-hex-4-en-1-yl]propanedioic acid can be achieved through various synthetic routes. One classical method involves the reaction of chloroacetic acid with sodium carbonate to generate the sodium salt, which is then reacted with sodium cyanide to provide the sodium salt of cyanoacetic acid via a nucleophilic substitution. The nitrile group can be hydrolyzed with sodium hydroxide to sodium malonate, and acidification affords malonic acid . Industrially, malonic acid is produced by hydrolysis of dimethyl malonate or diethyl malonate .
Análisis De Reacciones Químicas
2-[(4E)-hex-4-en-1-yl]propanedioic acid undergoes various chemical reactions typical of carboxylic acids. It can form amide, ester, anhydride, and chloride derivatives . Common reagents used in these reactions include alcohols, amines, and acyl chlorides. The major products formed from these reactions are esters, amides, and anhydrides .
Aplicaciones Científicas De Investigación
2-[(4E)-hex-4-en-1-yl]propanedioic acid has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study metabolic pathways and enzyme functionsIn industry, it is used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of 2-[(4E)-hex-4-en-1-yl]propanedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can participate in metabolic pathways, such as the citric acid cycle, where it can be converted into other intermediates. It can also act as an inhibitor of certain enzymes, affecting their activity and function .
Comparación Con Compuestos Similares
2-[(4E)-hex-4-en-1-yl]propanedioic acid is similar to other dicarboxylic acids, such as oxalic acid, propionic acid, succinic acid, and fumaric acid . its unique structure, with a hex-4-en-1-yl group, distinguishes it from these compounds. This unique structure can impart different chemical and physical properties, making it suitable for specific applications that other dicarboxylic acids may not be able to fulfill .
Propiedades
Fórmula molecular |
C9H14O4 |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
2-[(E)-hex-4-enyl]propanedioic acid |
InChI |
InChI=1S/C9H14O4/c1-2-3-4-5-6-7(8(10)11)9(12)13/h2-3,7H,4-6H2,1H3,(H,10,11)(H,12,13)/b3-2+ |
Clave InChI |
WZLHPCMSXVTARD-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CCCC(C(=O)O)C(=O)O |
SMILES canónico |
CC=CCCCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















